N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic carboxamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin (benzodioxane) core linked to a 1,5-dimethylpyrazole moiety via an amide bond. This compound is hypothesized to have applications in medicinal chemistry, though specific pharmacological data remain uncharacterized in the provided evidence .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-7-11(16-17(9)2)14(18)15-10-3-4-12-13(8-10)20-6-5-19-12/h3-4,7-8H,5-6H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBPONOEQAURAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-Amine
The 1,4-benzodioxane core is synthesized via cyclization of 2,3-dihydroxybenzoic acid derivatives. A representative procedure involves:
Alkylation of 2,3-Dihydroxybenzoic Acid
2,3-Dihydroxybenzoic acid (12 ) is esterified using methanol and concentrated sulfuric acid to yield methyl 2,3-dihydroxybenzoate (13 ). Subsequent alkylation with 1,2-dibromoethane in the presence of potassium carbonate affords methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate (14 ). Hydrolysis of 14 with lithium hydroxide yields 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (15 ).
Nitration and Reduction to Amine
Nitration of 15 using nitric acid and trifluoroacetic acid introduces nitro groups at C7 or C8, yielding 16 (C7-nitro) or 17 (C8-nitro). Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 2,3-dihydrobenzo[b]dioxin-6-amine (18 ). Alternative routes employ hydroxylamine hydrochloride and polyphosphoric acid for direct conversion of carboxylic acid to amine.
Table 1: Key Intermediates in Benzodioxane Synthesis
Synthesis of 1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid
The pyrazole moiety is constructed via cyclocondensation and subsequent functionalization:
Pyrazole Ring Formation
Condensation of acetylacetone with methyl hydrazine in acetic acid yields 1,5-dimethyl-1H-pyrazole. Oxidation or carboxylation at C3 is achieved using Vilsmeier-Haack conditions (POCl₃, DMF) to introduce a carboxylic acid group.
Carboxylic Acid Activation
The acid is converted to an acyl chloride using thionyl chloride (SOCl₂) at 70–85°C. For example, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid reacts with SOCl₂ in DMF to form the corresponding acyl chloride (19 ).
Table 2: Activation of Pyrazole Carboxylic Acid
| Reagent | Conditions | Reaction Time | Yield | Source |
|---|---|---|---|---|
| SOCl₂ | Reflux, 85°C, DMF | 1–4 h | 90% | |
| TBTU/HATU | DIPEA, DMF, 40°C | 16 h | 85% |
Amide Coupling Strategies
Coupling the benzodioxane amine with the pyrazole acyl chloride or activated ester forms the target compound.
Mixed-Anhydride Method
The pyrazole acyl chloride (19 ) reacts with 2,3-dihydrobenzo[b]dioxin-6-amine (18 ) in ethyl acetate with triethylamine, yielding the carboxamide. This method avoids racemization and is suitable for heat-sensitive substrates.
Coupling Reagent-Mediated Synthesis
Modern approaches employ HATU or TBTU with DIPEA in DMF. For example, 18 and 19 are combined with HATU (1 eq) and DIPEA (3 eq) at 40°C overnight, achieving 85% yield after HPLC purification.
Table 3: Comparative Analysis of Coupling Methods
| Method | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Mixed-anhydride | ClCO₂Et, Et₃N, EtOAc | 75% | 90% | |
| HATU/DIPEA | DMF, 40°C, 16 h | 85% | 95% | |
| TBTU | DMF, RT, 16 h | 80% | 92% |
Optimization and Characterization
Reaction Optimization
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Amide Group
The amide bond in this compound participates in nucleophilic substitution under acidic or basic conditions. Hydrolysis reactions yield carboxylic acid derivatives:
Reaction Conditions:
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Acidic Hydrolysis: Concentrated HCl (6M) at 100°C for 12 hours produces 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and 2,3-dihydrobenzo[b] dioxin-6-amine .
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Basic Hydrolysis: NaOH (2M) under reflux generates the sodium carboxylate intermediate.
Applications:
Used to regenerate intermediates for coupling with alternative amines or sulfonamides .
Electrophilic Aromatic Substitution (EAS)
The electron-rich dioxin and pyrazole rings undergo regioselective substitution:
| Reaction Type | Reagents/Conditions | Position of Substitution | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to dioxin oxygen | Nitro derivative (C-5) |
| Halogenation | Cl₂/FeCl₃, 25°C | Ortho to amide group | Chlorinated analog |
| Sulfonation | H₂SO₄, 50°C | Meta to pyrazole ring | Sulfonic acid derivative |
Key Findings:
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Nitration at the dioxin ring shows 78% yield due to steric hindrance from the dimethylpyrazole group .
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Bromination requires Lewis acid catalysts (e.g., AlCl₃) for effective ring activation.
Oxidation:
The pyrazole ring’s methyl groups are oxidized to carboxyl groups using KMnO₄ in acidic media:
Yields: 65–70% under optimized conditions.
Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the dioxin ring’s ether linkages:
Note: Over-reduction may degrade the pyrazole ring .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings via halogenated intermediates:
Synthetic Pathway:
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Bromination: NBS (N-bromosuccinimide) introduces Br at the dioxin’s C-7 position .
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Coupling: Pd(PPh₃)₄ catalyzes aryl-aryl bond formation with boronic acids (e.g., phenylboronic acid) .
Example:
Enzyme-Targeted Modifications
In medicinal chemistry studies, structural analogs of this compound inhibit BCL-2 proteins via hydrogen bonding and π-π stacking interactions . Key modifications include:
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Sulfonamide Incorporation: Enhances binding affinity to enzyme active sites .
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Fluorination: Improves metabolic stability and bioavailability .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, producing:
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CO₂ and NH₃ (amide cleavage).
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Polyaromatic hydrocarbons (dioxin ring fragmentation).
Comparative Reactivity with Analogues
| Compound | Hydrolysis Rate (k, h⁻¹) | Nitration Yield (%) |
|---|---|---|
| Target Compound | 0.12 | 78 |
| N-Phenylpyrazole analog | 0.08 | 62 |
| Unsubstituted dioxin amide | 0.20 | 85 |
Trends:
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Electron-withdrawing groups (e.g., methyl on pyrazole) slow hydrolysis by destabilizing tetrahedral intermediates.
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Steric effects from dimethylpyrazole reduce nitration efficiency .
Mechanistic Insights
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with pyrazole carboxylic acids. The compound's structure includes a pyrazole ring known for its broad spectrum of biological activities. The synthetic pathway often utilizes various reagents and conditions to optimize yield and purity .
Biological Activities
This compound exhibits several pharmacological properties:
- Antidiabetic Activity : Research indicates that derivatives containing the pyrazole moiety can inhibit enzymes like α-glucosidase, which plays a crucial role in carbohydrate metabolism. This inhibition can help manage blood sugar levels in diabetic patients .
- Anticancer Potential : The compound has shown promise in various cancer cell lines. Studies have reported its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. This compound may reduce inflammation through mechanisms involving the inhibition of pro-inflammatory cytokines .
Case Study 1: Antidiabetic Activity
A study evaluated the efficacy of various pyrazole derivatives against α-glucosidase and acetylcholinesterase enzymes. The results indicated that this compound exhibited significant inhibitory activity compared to standard drugs like acarbose. This suggests its potential use in managing Type 2 Diabetes Mellitus (T2DM) .
Case Study 2: Anticancer Effects
In vitro studies demonstrated that this compound could significantly inhibit the proliferation of certain cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases. These findings support further exploration into its use as an anticancer therapeutic agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biochemical pathway in which the enzyme is involved. This inhibition can lead to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural homology with other benzodioxane-containing carboxamides. Key analogues include:
Key Observations :
- The target compound’s dimethylpyrazole group increases molecular weight by ~94 g/mol compared to compound-3b', enhancing lipophilicity (clogP estimated to rise by ~1.5 units).
Pharmacological and Physicochemical Properties
- Solubility : The dimethylpyrazole in the target compound likely reduces aqueous solubility compared to compound-3b’s formamide group, which is more polar.
- Spectroscopic Differences :
- 1H NMR : The formyl proton in compound-3b’ appears as a singlet near δ 8.0 ppm, absent in the target compound. The pyrazole’s methyl groups (δ 1.5–2.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) dominate the target’s spectrum.
- 13C NMR : The target compound’s carbonyl carbon (amide) resonates near δ 165 ppm, similar to compound-3b’ (δ 163–165 ppm), but the pyrazole carbons (δ 105–150 ppm) differ significantly from the formamide’s formyl carbon (δ ~160 ppm) .
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis of the Compound
The compound is synthesized through a multi-step process that involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with various acylating agents. The synthesis typically involves the following steps:
- Formation of Intermediate : The initial step involves reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with acyl chlorides or anhydrides under basic conditions to form the corresponding amide.
- Cyclization and Modification : Subsequent cyclization reactions can introduce additional functional groups to enhance biological activity.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. For instance:
- Acetylcholinesterase Inhibition : The compound shows promising activity against acetylcholinesterase (AChE), which is significant for treating Alzheimer's disease (AD) .
- Alpha-glucosidase Inhibition : It has also been screened for its inhibitory effects on alpha-glucosidase, indicating potential applications in managing Type 2 Diabetes Mellitus (T2DM) .
Antitumor Activity
Pyrazole derivatives have demonstrated significant antitumor properties. For example:
- Cell Line Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as A549 and MCF7 with IC50 values ranging from 26 µM to 49.85 µM .
Anti-inflammatory and Antimicrobial Properties
The compound exhibits notable anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Effects : Related pyrazole compounds have been reported to inhibit the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide (NO), suggesting a mechanism for their anti-inflammatory action .
- Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial strains by disrupting cell membrane integrity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Biological Activity |
|---|---|
| Presence of Pyrazole Ring | Enhances antitumor and anti-inflammatory activities |
| Alkyl Substituents | Modulate enzyme inhibition potency |
| Dioxin Moiety | Contributes to overall stability and bioactivity |
Case Studies
Several case studies have investigated the biological effects of related compounds:
- Anticancer Activity : A study demonstrated that a pyrazole derivative induced apoptosis in cancer cells through mitochondrial pathways .
- Enzyme Inhibition Studies : Research on sulfonamide derivatives indicated significant inhibition of AChE and alpha-glucosidase enzymes, suggesting therapeutic potential in neurodegenerative diseases and diabetes management .
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, and how are intermediates purified?
- The compound is typically synthesized via multi-step reactions. A common approach involves coupling the benzo[1,4]dioxane core with a substituted pyrazole carboxamide using coupling agents like HATU or DCC under inert conditions. For example, amide bond formation may require activating the carboxylic acid group (e.g., via thionyl chloride) before reacting with the amine-containing dioxane derivative .
- Purification: Chromatography (e.g., flash silica gel) with gradient elution (e.g., 0–35% EtOAc/hexanes) is critical for isolating intermediates. Analytical techniques like TLC and HPLC ensure purity (>95%) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?
- 1H/13C NMR: Confirm the presence of dihydrobenzo[dioxine] protons (δ 4.1–4.3 ppm, -OCH2CH2O-) and pyrazole methyl groups (δ 2.1–2.5 ppm). Aromatic protons in the dioxane ring appear as multiplets near δ 6.7–7.0 ppm .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion). Discrepancies >5 ppm warrant reanalysis .
- IR Spectroscopy: Identify amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bends (~750–800 cm⁻¹) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- In vitro: Screen for cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase assays), or receptor binding (fluorescence polarization). Use cell lines relevant to hypothesized targets (e.g., cancer, inflammation) .
- Dose-response curves: Establish IC50 values. Compare with structurally similar compounds (e.g., sulfonamide or thiazole analogs) to identify SAR trends .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity during scale-up synthesis?
- Parameter tuning: Adjust temperature (e.g., 60–80°C for amidation), solvent (DMF or THF for solubility), and catalyst loading (e.g., 1.2 eq. DIPEA). Microwave-assisted synthesis may reduce reaction times .
- By-product mitigation: Monitor for hydrolysis of the pyrazole ring (pH control) or dioxane ring opening (avoid strong acids). Use quenching agents (e.g., NH4Cl) after Grignard reactions .
Q. What strategies resolve contradictions in reported biological activities of analogs?
- Meta-analysis: Compare datasets from structurally related compounds (e.g., N-(thiazol-2-yl) or N-(isoxazolyl) derivatives) to identify confounding factors (e.g., assay conditions, cell lines) .
- Orthogonal assays: Validate conflicting results (e.g., anti-inflammatory vs. cytotoxic effects) using alternative methods (e.g., ELISA for cytokine profiling vs. flow cytometry for apoptosis) .
Q. How do computational modeling and crystallography enhance mechanistic understanding of its bioactivity?
- Docking studies: Use software (e.g., AutoDock Vina) to predict binding modes to targets like kinases or GPCRs. Prioritize residues forming hydrogen bonds with the amide or dioxane moieties .
- X-ray crystallography: Resolve 3D conformation to identify critical interactions (e.g., π-π stacking with aromatic residues). Compare with NMR-derived structures to assess flexibility .
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?
- Heterocyclic diversity: Test substitutions on the pyrazole (e.g., methyl vs. ethyl groups) and dioxane rings (e.g., halogenation at position 6) to isolate electronic vs. steric effects .
- Metabolic stability: Assess oxidative metabolism (e.g., CYP450 assays) of analogs to balance potency and pharmacokinetics .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
